5-Imidazolesulfonamide, 1-methyl-4-nitro-
Description
5-Imidazolesulfonamide, 1-methyl-4-nitro-, is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It belongs to the class of nitroimidazoles, which are compounds characterized by the presence of a nitro group (-NO2) attached to an imidazole ring. Nitroimidazoles have been extensively studied for their biological activities, including antimicrobial and antiprotozoal effects.
Synthesis Analysis
The synthesis of nitroimidazole derivatives, including 1-methyl-4-nitro-1H-imidazole and related compounds, involves various chemical strategies. For instance, one-pot synthesis methods have been reported for the efficient generation of diversely functionalized imidazoles, leveraging the reactivity of nitroimidazoles with different reagents under controlled conditions (Yugandar et al., 2016).
Molecular Structure Analysis
The molecular structure of nitroimidazoles is characterized by the presence of a nitro group and an imidazole ring. X-ray crystallography studies have been employed to determine the crystal structures of these compounds, revealing detailed insights into their molecular geometry, bond lengths, and angles, which are critical for understanding their chemical reactivity and interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Nitroimidazoles undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements, which can be exploited to synthesize a wide range of derivatives with diverse chemical properties. These reactions are often influenced by the presence of the nitro group, which can act as an electron-withdrawing group, affecting the reactivity of the imidazole ring (Crozet et al., 1985).
Physical Properties Analysis
The physical properties of 1-methyl-4-nitro-1H-imidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. These properties can be tailored by modifying the chemical structure, for example, through the introduction of substituents on the imidazole ring, to enhance their solubility or stability (Shahid et al., 2016).
Chemical Properties Analysis
The chemical properties of nitroimidazoles, including acidity, basicity, and reactivity towards various reagents, are defined by their molecular structure. The nitro group significantly impacts these properties by altering the electron density on the imidazole ring, which can influence the compound's behavior in chemical reactions. These properties are essential for designing nitroimidazole derivatives with desired biological activities and chemical stabilities (Backler et al., 2020).
Scientific Research Applications
Synthesis and Biological Activity
5-Imidazolesulfonamide, 1-methyl-4-nitro-, and its derivatives have been extensively studied for their synthesis and biological activities. Research shows that these compounds exhibit significant antibacterial and antitrichomonal activities. For example, studies have synthesized and evaluated the biological activities of various 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, noting their effectiveness against certain microorganisms like Staphylococcus aureus and Bacillus subtilis (Cavalleri, Volpe, Arioli, & Lancini, 1977), (Letafat et al., 2008).
Photochemical Behavior
Research into the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, a compound closely related to 5-Imidazolesulfonamide, 1-methyl-4-nitro-, reveals that these compounds undergo photorearrangement in water-containing solutions, yielding various products. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in different environments (Pfoertner & Daly, 1987).
Electrochemical Behavior
The electrochemical behavior of 4-nitroimidazole and 2-methyl-5-nitroimidazole, which share structural similarities with 5-Imidazolesulfonamide, 1-methyl-4-nitro-, has been explored. Understanding their electrochemical properties is essential for their potential application in various chemical and pharmaceutical processes (Roffia, Gottardi, & Vianello, 1982).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of derivatives of 5-Imidazolesulfonamide, 1-methyl-4-nitro-. These studies have synthesized novel compounds and evaluated their effectiveness against various pathogens, providing insights into their potential use in treating infections (Shafiee et al., 2002), (Brahmayya et al., 2013).
Nitroimidazole Derivatives and Cancer Research
Research into 4-nitroimidazole derivatives, closely related to 5-Imidazolesulfonamide, 1-methyl-4-nitro-, has shown promise in cancer research. The synthesis and evaluation of these compounds have been conducted, revealing their potential as anticancer agents, opening new avenues in cancer therapy (Al-Soud et al., 2021).
properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3,(H2,5,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZUIMSIQYBGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212799 | |
Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Imidazolesulfonamide, 1-methyl-4-nitro- | |
CAS RN |
6339-55-5 | |
Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC38075 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP634B95GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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